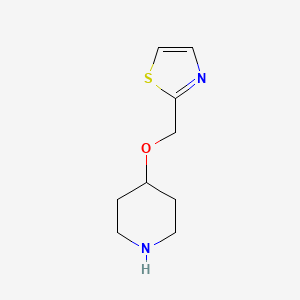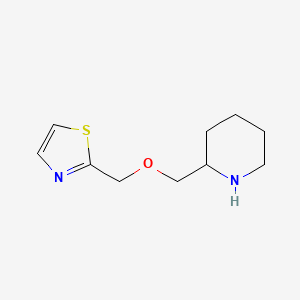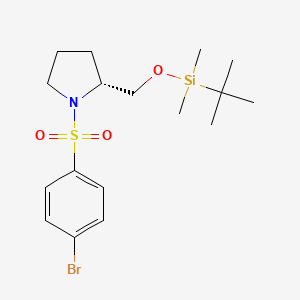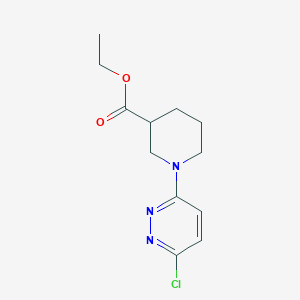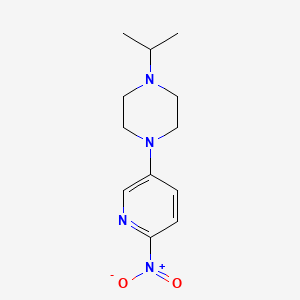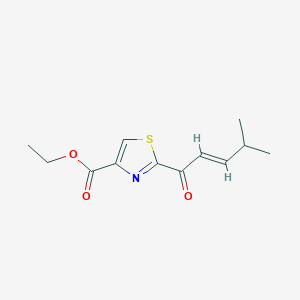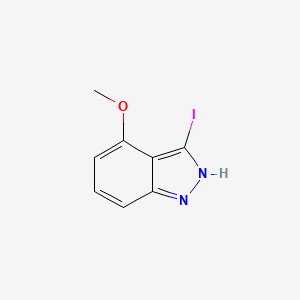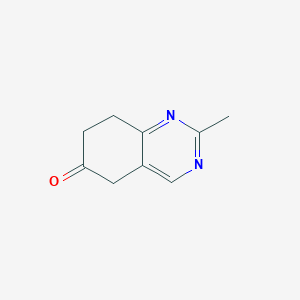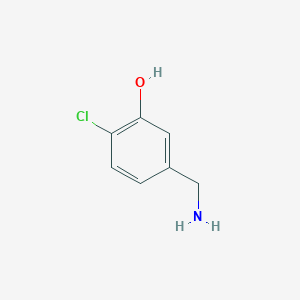
5-(Aminomethyl)-2-chlorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(Aminomethyl)-2-chlorophenol” likely belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, aminomethyl groups in general can be obtained by alkylation with Eschenmoser’s salt .Chemical Reactions Analysis
Amines, including aminomethyl groups, are known to be good nucleophiles and can react with many electrophilic functional groups . They can undergo reactions such as alkylation and acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. In general, amines are known to be weak bases and good nucleophiles .科学的研究の応用
Environmental Degradation and Remediation
Degradation of Chlorinated Phenols
Chlorophenols (CPs), including compounds structurally related to 5-(Aminomethyl)-2-chlorophenol, are recognized for their environmental persistence and toxicity. Research has explored the efficiency of zero valent iron (ZVI) and bimetallic systems in degrading CPs through dechlorination, highlighting the role of iron-based bimetallic systems in enhancing the degradation process. The formation of iron oxides on ZVI surfaces, which affects the reactivity towards CPs, has been a particular focus, demonstrating the environmental applications in remediating CP-contaminated water and soil through advanced reduction processes (Gunawardana, Singhal, & Swedlund, 2011).
Chlorophenols in Waste Incineration
Another study reviews the presence of chlorophenols in the context of Municipal Solid Waste Incineration (MSWI), discussing their role as precursors to dioxins in incineration processes. This research underscores the environmental impact of CPs, their pathways of formation, and the need for strategies to minimize their generation and release into the environment, contributing to more sustainable waste management practices (Peng et al., 2016).
Biochemical and Pharmacological Research
- Tryptophan Metabolic Pathways: Although not directly mentioning this compound, research into the metabolic pathways of tryptophan, a precursor to serotonin, provides insights into biochemical processes that could be influenced by structurally related compounds. This includes studies on the synthesis rates of serotonin in the brain and the role of various tryptophan derivatives, highlighting the complexity of neurotransmitter production and the potential impact of related compounds on these pathways (Diksic & Young, 2001).
Sustainable Chemical Production
- Biomass Conversion to Furan Derivatives: Research into the conversion of plant biomass into valuable chemicals includes the synthesis of furan derivatives, such as 5-(Hydroxymethyl)furfural (HMF), from hexose carbohydrates. This area explores the potential of biomass as a renewable source for the chemical industry, offering a sustainable alternative to petroleum-based products. The study encompasses the production of various HMF derivatives, including those related to aminomethyl chlorophenols, for applications in polymers, fuels, and other functional materials, reflecting the broader application of related chemical processes in sustainable industry practices (Chernyshev, Kravchenko, & Ananikov, 2017).
将来の方向性
特性
IUPAC Name |
5-(aminomethyl)-2-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H,4,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCRPZJAKKZECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

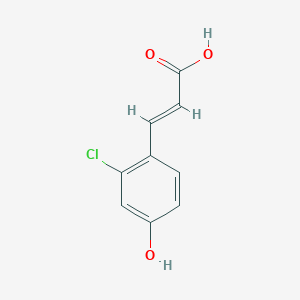
![(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis[2,4,6-tris(1-methylethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B6594128.png)

